Superior Copper Corrosion Inhibition of 2-Thienyl vs. 3-Thienyl Substituted Amino Triazole in 0.5 M H2SO4
In a study comparing thienyl-substituted amino triazoles as copper corrosion inhibitors, the compound 2,5-bis(2-thienyl)-4-amino-1,2,4-triazole (2-TAT), which shares the 2-thienyl substitution pattern of the target compound, exhibited higher inhibition efficiency than its 3-thienyl isomer (3-TAT). [1]
| Evidence Dimension | Corrosion inhibition efficiency (IE%) |
|---|---|
| Target Compound Data | 2-TAT (2-thienyl substitution): 90.1% at 1 mM |
| Comparator Or Baseline | 3-TAT (3-thienyl substitution): 83.6% at 1 mM |
| Quantified Difference | 6.5 percentage points higher IE% |
| Conditions | Copper electrode in 0.5 M H2SO4 at 30°C, 1 mM inhibitor concentration |
Why This Matters
This direct isomer comparison demonstrates that the 2-thienyl substitution pattern confers a quantifiable advantage in copper corrosion protection, making the target compound a more effective candidate than its 3-thienyl analog for corrosion inhibition applications in acidic environments.
- [1] Tang, Y.M., Chen, Y., Yang, W.Z., et al. Electrochemical and theoretical studies of thienyl-substituted amino triazoles on corrosion inhibition of copper in 0.5 M H2SO4. Journal of Applied Electrochemistry, 2008, 38, 289-295. View Source
